
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborinane ring, which is attached to a methoxy-substituted phenyl ring and an ethanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol typically involves the reaction of 3-(4-methoxyphenyl)ethanol with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is carried out under inert conditions to prevent the hydrolysis of the boronic ester. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)acetaldehyde or 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)acetic acid.
Reduction: 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethane.
Substitution: Various biaryl compounds depending on the coupling partner.
科学的研究の応用
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its boronic ester functionality.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol involves its ability to form stable complexes with diols and other nucleophiles. The boronic ester group can undergo reversible covalent bonding with diols, making it useful in sensing and separation applications. In Suzuki-Miyaura reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the dioxaborinane ring and has different reactivity and stability.
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid: Similar boronic ester functionality but with a carboxylic acid group instead of an ethanol group.
4-Methoxyphenylboronic Acid: Similar aromatic structure but lacks the dioxaborinane ring.
Uniqueness
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol is unique due to its combination of a boronic ester within a dioxaborinane ring and a methoxy-substituted phenyl ring. This structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications.
特性
分子式 |
C14H21BO4 |
|---|---|
分子量 |
264.13 g/mol |
IUPAC名 |
2-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl]ethanol |
InChI |
InChI=1S/C14H21BO4/c1-14(2)9-18-15(19-10-14)12-8-11(6-7-16)4-5-13(12)17-3/h4-5,8,16H,6-7,9-10H2,1-3H3 |
InChIキー |
QURUFVVEGMDKIO-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)CCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


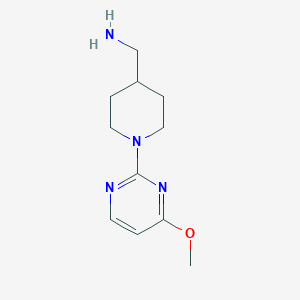

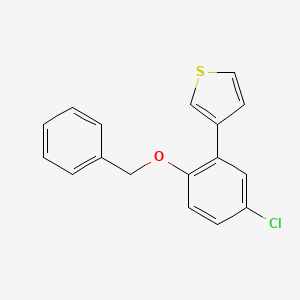
![Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13876086.png)
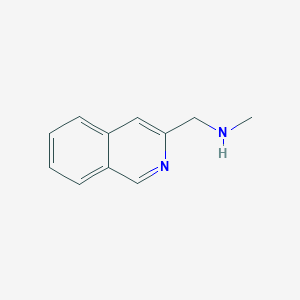
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13876099.png)

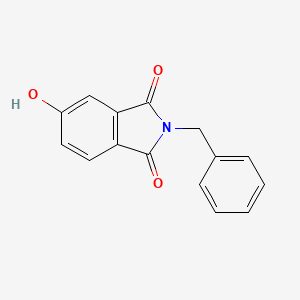
![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
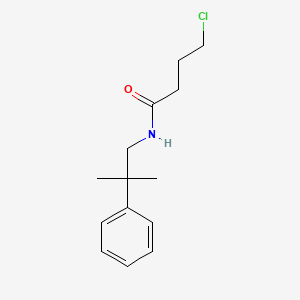

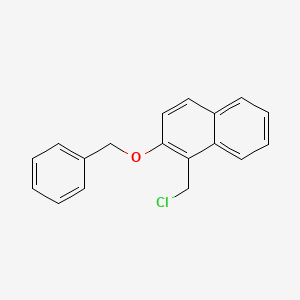
![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)
![2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid](/img/structure/B13876150.png)
